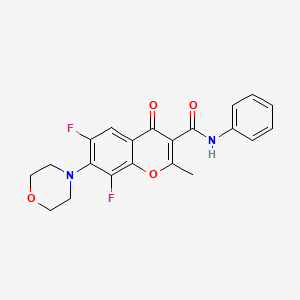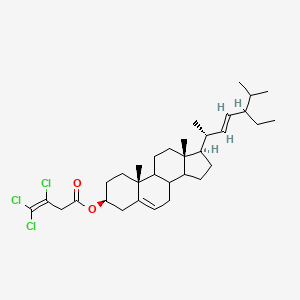![molecular formula C20H17N5O3S B14945957 1-(3-nitro-4-{[5-(propan-2-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}phenyl)ethanone](/img/structure/B14945957.png)
1-(3-nitro-4-{[5-(propan-2-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}phenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-NITRO-4-{[5-(PROPAN-2-YL)-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL]SULFANYL}PHENYL)ETHAN-1-ONE is a complex organic compound that features a nitro group, a triazinoindole moiety, and a phenyl ring
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-nitroaniline, isopropylamine, and indole derivatives.
Step 1: Nitration of 3-nitroaniline to introduce the nitro group.
Step 2: Formation of the triazinoindole moiety through cyclization reactions involving indole derivatives and isopropylamine.
Step 3: Sulfanylation of the phenyl ring using thiol reagents.
Step 4: Final coupling reaction to attach the ethanone group.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The nitro group can undergo reduction to form an amino group.
Reduction: The compound can be reduced to form various derivatives with different functional groups.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products:
Amino Derivatives: Formed from the reduction of the nitro group.
Halogenated Derivatives: Formed from substitution reactions on the phenyl ring.
Chemistry:
- Used as a building block for the synthesis of more complex molecules.
- Studied for its unique electronic properties due to the presence of the triazinoindole moiety.
Biology:
- Potential applications in drug discovery and development.
- Investigated for its biological activity against various pathogens.
Medicine:
- Explored for its potential as an anticancer agent.
- Studied for its anti-inflammatory and antimicrobial properties.
Industry:
- Used in the development of advanced materials with specific electronic and optical properties.
- Potential applications in the field of organic electronics.
Wirkmechanismus
The compound exerts its effects through interactions with specific molecular targets. The nitro group and triazinoindole moiety play crucial roles in its biological activity. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Indole Derivatives: Compounds with similar indole structures but different substituents.
Triazine Compounds: Compounds containing the triazine ring but lacking the indole moiety.
Phenyl Ethanone Derivatives: Compounds with similar phenyl ethanone structures but different functional groups.
Uniqueness: 1-(3-NITRO-4-{[5-(PROPAN-2-YL)-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL]SULFANYL}PHENYL)ETHAN-1-ONE is unique due to the combination of the nitro group, triazinoindole moiety, and phenyl ethanone structure. This combination imparts distinct electronic and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C20H17N5O3S |
|---|---|
Molekulargewicht |
407.4 g/mol |
IUPAC-Name |
1-[3-nitro-4-[(5-propan-2-yl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]phenyl]ethanone |
InChI |
InChI=1S/C20H17N5O3S/c1-11(2)24-15-7-5-4-6-14(15)18-19(24)21-20(23-22-18)29-17-9-8-13(12(3)26)10-16(17)25(27)28/h4-11H,1-3H3 |
InChI-Schlüssel |
GNKXBLAXENRKJS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N1C2=CC=CC=C2C3=C1N=C(N=N3)SC4=C(C=C(C=C4)C(=O)C)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[(4,6-diaminopyrimidin-2-yl)sulfanyl]methyl}quinazolin-4(3H)-one](/img/structure/B14945874.png)
![N-(4-ethoxyphenyl)-2-[3-(3-fluorobenzyl)-1-(4-fluorophenyl)-2,5-dioxoimidazolidin-4-yl]acetamide](/img/structure/B14945889.png)

![N-(4-chlorophenyl)-2-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl}acetamide](/img/structure/B14945895.png)
![2-{(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}-N-(4-fluorophenyl)acetamide](/img/structure/B14945897.png)

![3Ah-pyrrolo[3,4-d]isoxazole-3-carboxylic acid, 4,6-dioxo-5-phenyl-4,5,6,6a-tetrahydro-, methyl ester](/img/structure/B14945924.png)
![2-[(1H-indazol-5-ylamino)methyl]phenol](/img/structure/B14945928.png)
![2-{[4,6-Di(morpholin-4-yl)-1,3,5-triazin-2-yl]sulfanyl}propanehydrazide](/img/structure/B14945935.png)
![2-[3-benzyl-1-(4-chlorophenyl)-5-oxo-2-sulfanylideneimidazolidin-4-yl]-N-(4-bromophenyl)acetamide](/img/structure/B14945939.png)
![2-{5-[3-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}acetamide](/img/structure/B14945946.png)
![2,6-difluoro-N-[4-(1H-pyrrol-1-yl)benzyl]benzamide](/img/structure/B14945949.png)

![2-(5-{4-[(2-chlorobenzyl)oxy]phenyl}-2H-tetrazol-2-yl)-N-(3-methylpent-1-yn-3-yl)acetamide](/img/structure/B14945956.png)
